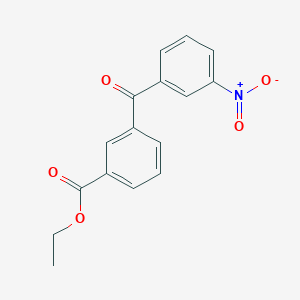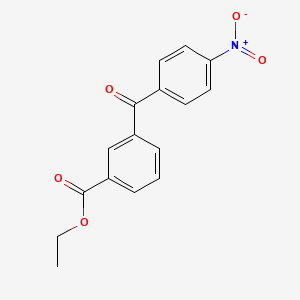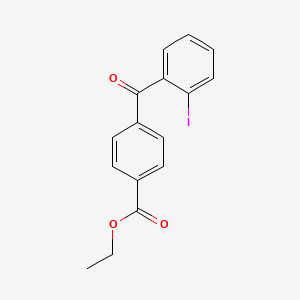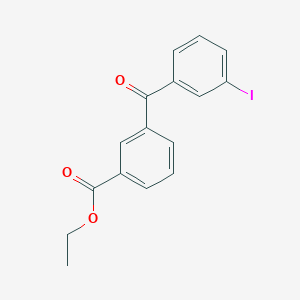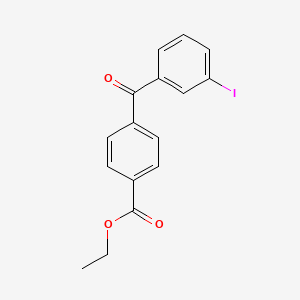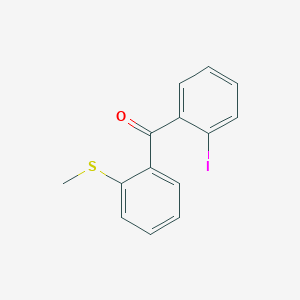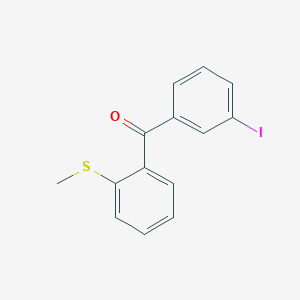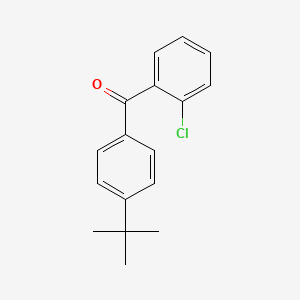
4-Tert-butyl-2'-chlorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2’-chlorobenzophenone consists of a benzophenone core with a tert-butyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis
4-Tert-butyl-2’-chlorobenzophenone has a molecular weight of 272.8 g/mol. It has a XLogP3-AA value of 5.6, indicating its lipophilicity .Applications De Recherche Scientifique
Oxidation and Antioxidant Properties
Oxidation of Polyethylene Antioxidants : A study by Daun, Gilbert, and Giacin (1974) found that an oxidation product from a similar antioxidant, 2,6-Di-(tert-butyl)-4-methylphenol, used in polyethylene, can lead to discoloration of the material. This indicates the role of such compounds in material stability and aging processes (Daun, Gilbert, & Giacin, 1974).
Antioxidant Activity Analysis : Amorati et al. (2003) conducted a study on the antioxidant activity of related bisphenols, highlighting their role in preventing oxidative reactions in organic materials (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Catalytic and Chemical Reactions
Phenol and Aniline Oxidations : Ratnikov and colleagues (2011) explored the use of tert-butylperoxy radical, generated using a catalyst, for the oxidation of phenols and anilines, which is crucial in various chemical synthesis processes (Ratnikov et al., 2011).
Hydrogenation in Supercritical Carbon Dioxide : Hiyoshi et al. (2007) investigated the hydrogenation of tert-butylphenols over a charcoal-supported rhodium catalyst, showing significant implications in chemical synthesis and materials science (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Environmental and Toxicological Studies
Environmental Impact of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting the environmental and health implications of these compounds (Liu & Mabury, 2020).
Degradation in Water Treatment : Makhatova et al. (2019) studied the photocatalytic degradation of 4-tert-butylphenol in water, which is vital for understanding the removal of these compounds from water bodies (Makhatova, Ulykbanova, Sadyk, Sarsenbay, Atabaev, Inglezakis, & Poulopoulos, 2019).
Material Science Applications
Polyimides with Di-tert-butyl Side Groups : Chern and Twu (2009) reported on novel polyimides containing di-tert-butyl side groups, relevant for developing materials with specific thermal and dielectric properties (Chern, Twu, & Chen, 2009).
Stabilizers in Polymers : Mosnáček, Chmela, Theumer, Habicher, and Hrdlovič (2003) explored the use of combined phenol/amines as stabilizers in polypropylene, illustrating the importance of such compounds in enhancing material properties (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2'-chlorobenzophenone | |
CAS RN |
951889-04-6 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








